molecular formula C22H25N5O2 B1242864 1-ethyl-2-methyl-N-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]benzimidazole-5-carboxamide

1-ethyl-2-methyl-N-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]benzimidazole-5-carboxamide

Cat. No. B1242864
M. Wt: 391.5 g/mol
InChI Key: KCLNYCJMIPWOSG-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-2-methyl-N-[[4-(4-morpholinyl)phenyl]methylideneamino]-5-benzimidazolecarboxamide is a member of morpholines.

Scientific Research Applications

Microwave Assisted Synthesis

Synthesis for Glucosidase Inhibitors

  • Novel benzimidazole derivatives with morpholine have been synthesized and evaluated as glucosidase inhibitors with antioxidant activity (Özil, Parlak, & Baltaş, 2018).

Renin Inhibition for Cardiovascular Diseases

  • Certain benzimidazole derivatives with morpholine structures have shown potential as renin inhibitors, useful in treating hypertension and cardiovascular/renal diseases (Imaeda et al., 2016).

Anti-Inflammatory and Analgesic Agents

  • Benzimidazole derivatives have been synthesized and evaluated as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Agents

Synthesis for Antifungal Activities

  • Synthesis and evaluation of benzimidazole carboxamide and acetamide derivatives for antifungal activities have been conducted (Kuş, Göker, & Altanlar, 2001).

In Vivo Anti-Inflammatory Activity

Dual-Acting Inhibitors

Potential Antineoplastic and Antifilarial Agents

In Vivo Antiobesity Activity

  • Evaluation of diaryl dihydropyrazole-3-carboxamides containing morpholine for their antiobesity activity (Srivastava et al., 2007).

properties

Product Name

1-ethyl-2-methyl-N-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]benzimidazole-5-carboxamide

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

IUPAC Name

1-ethyl-2-methyl-N-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]benzimidazole-5-carboxamide

InChI

InChI=1S/C22H25N5O2/c1-3-27-16(2)24-20-14-18(6-9-21(20)27)22(28)25-23-15-17-4-7-19(8-5-17)26-10-12-29-13-11-26/h4-9,14-15H,3,10-13H2,1-2H3,(H,25,28)/b23-15+

InChI Key

KCLNYCJMIPWOSG-HZHRSRAPSA-N

Isomeric SMILES

CCN1C(=NC2=C1C=CC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)N4CCOCC4)C

Canonical SMILES

CCN1C(=NC2=C1C=CC(=C2)C(=O)NN=CC3=CC=C(C=C3)N4CCOCC4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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